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Compound of Interest

Compound Name: Crotyl alcohol

Cat. No.: B042815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of crotyl
alcohol (2-buten-1-ol), a valuable unsaturated alcohol in organic synthesis. Detailing the

application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS), this document serves as a practical resource for the characterization and quality control

of this important chemical intermediate. The guide presents detailed experimental protocols, in-

depth data analysis, and visual representations of key analytical pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the structural elucidation of crotyl alcohol, providing

detailed information about the connectivity and chemical environment of its hydrogen and

carbon atoms. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous

identification of the cis and trans isomers.

¹H NMR Spectroscopy
The ¹H NMR spectrum of crotyl alcohol provides characteristic signals for the methyl, vinyl,

methylene, and hydroxyl protons. The chemical shifts and coupling constants are highly

informative for distinguishing between the cis and trans isomers. Protons on carbons adjacent

to the alcohol oxygen typically appear in the region of 3.4-4.5 ppm due to the deshielding effect

of the oxygen atom.[1] The hydroxyl proton itself often appears as a broad singlet between 2.0
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and 2.5 ppm, and its position can be confirmed by a "D₂O shake" experiment where the peak

disappears upon addition of deuterium oxide.[1]

Table 1: ¹H NMR Data for Crotyl Alcohol Isomers (Typical Values)

Proton Assignment trans-Crotyl Alcohol cis-Crotyl Alcohol

CH₃ (H-4) ~1.7 ppm (d) ~1.7 ppm (d)

CH= (H-3) ~5.7 ppm (m) ~5.6 ppm (m)

=CH (H-2) ~5.6 ppm (m) ~5.5 ppm (m)

CH₂OH (H-1) ~4.1 ppm (d) ~4.2 ppm (d)

OH Variable, broad singlet Variable, broad singlet

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Coupling constants (J) for vinylic protons are typically larger for the trans isomer (11-18 Hz)

compared to the cis isomer (6-14 Hz).[2]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and

their chemical environments. Carbons attached to the hydroxyl group are deshielded and

appear at a higher chemical shift.[3][4] The olefinic carbons also show characteristic signals in

the downfield region.

Table 2: ¹³C NMR Data for Crotyl Alcohol Isomers (Typical Values)

Carbon Assignment trans-Crotyl Alcohol cis-Crotyl Alcohol

CH₃ (C-4) ~17 ppm ~13 ppm

CH= (C-3) ~129 ppm ~128 ppm

=CH (C-2) ~127 ppm ~126 ppm

CH₂OH (C-1) ~64 ppm ~58 ppm
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Note: Chemical shifts (δ) are reported in ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in crotyl alcohol. The spectrum is characterized by the presence of a strong, broad O-

H stretching vibration and a C-O stretching vibration, confirming its identity as an alcohol.

The IR spectrum of alcohols typically shows a prominent, broad absorption band in the region

of 3200-3550 cm⁻¹ due to the O-H stretching of hydrogen-bonded molecules.[5] A strong C-O

stretching band is also observed in the 1000-1260 cm⁻¹ region.[5] The presence of a C=C

double bond will also give rise to a stretching vibration around 1620-1680 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for Crotyl Alcohol

Vibrational Mode Wavenumber (cm⁻¹) Intensity

O-H Stretch (H-bonded) 3200 - 3550 Strong, Broad

C-H Stretch (sp²) 3000 - 3100 Medium

C-H Stretch (sp³) 2850 - 3000 Medium

C=C Stretch ~1670 Medium

C-O Stretch ~1030 Strong

=C-H Bend (out-of-plane) 960 - 980 (trans)~690 (cis) Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of crotyl alcohol, aiding in its identification and structural confirmation. The molecular ion peak

for alcohols is often weak or absent due to facile fragmentation.[6][7] The two primary

fragmentation pathways for alcohols are alpha-cleavage and dehydration.[7][8]

Table 4: Key Mass Spectral Data for trans-Crotyl Alcohol
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m/z Relative Intensity (%) Proposed Fragment

72 Low [C₄H₈O]⁺ (Molecular Ion)

57 100
[C₄H₉]⁺ (Loss of OH) or

[C₃H₅O]⁺ (α-cleavage)

43 ~31 [C₃H₇]⁺

39 ~44 [C₃H₃]⁺

29 ~49 [C₂H₅]⁺

27 ~36 [C₂H₃]⁺

Data obtained from the NIST Mass Spectrometry Data Center.[9]

Experimental Protocols
NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the crotyl alcohol sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O,

or DMSO-d₆) in a clean, dry vial.[6]

Transfer the solution to a standard 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set

include the spectral width, number of scans, and relaxation delay. For quantitative analysis,

ensure a sufficient relaxation delay (at least 5 times the longest T1) to allow for full relaxation

of all protons.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number

of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable

solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

Place a small drop of the liquid crotyl alcohol sample directly onto the center of the ATR

crystal, ensuring the crystal surface is fully covered.[10]

Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Parameters: Set the desired spectral range (typically 4000-400 cm⁻¹) and resolution.

Background Scan: Collect a background spectrum of the clean, empty ATR crystal before

analyzing the sample.

Sample Scan: Collect the spectrum of the crotyl alcohol sample. The instrument software

will automatically ratio the sample spectrum to the background spectrum to generate the final

absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of the crotyl alcohol sample in a suitable volatile solvent (e.g.,

methanol or ethanol). The concentration should be within the linear range of the instrument's

detector.

Transfer the solution to a GC vial.
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Data Acquisition:

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

GC Parameters:

Column: A suitable capillary column for the separation of alcohols (e.g., a wax-based or a

low- to mid-polarity column).

Injector: Set to an appropriate temperature (e.g., 250 °C) and split ratio.

Oven Program: A temperature program should be developed to ensure good separation of

crotyl alcohol from any impurities and the solvent. A typical program might start at a low

temperature (e.g., 40-50 °C), hold for a few minutes, and then ramp up to a higher

temperature.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

MS Parameters:

Ionization Mode: Electron Ionization (EI) is standard for this type of analysis.

Mass Range: Scan a mass range appropriate for the expected fragments of crotyl
alcohol (e.g., m/z 20-100).
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Caption: Workflow for the spectroscopic analysis of crotyl alcohol.
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Caption: Primary fragmentation pathways of crotyl alcohol in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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